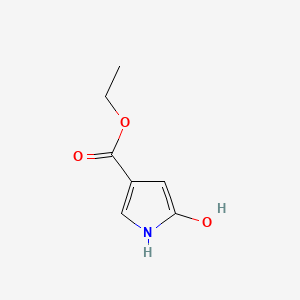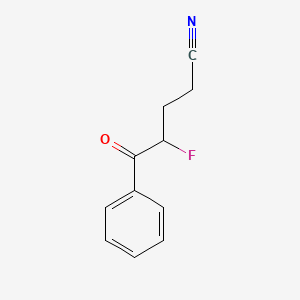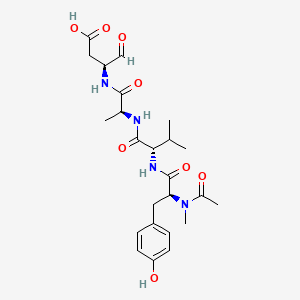
PROTEIN KINASE C ALPHA PEPTIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein kinase C alpha peptide is a member of the protein kinase C family, which is a group of serine/threonine kinases involved in various cellular processes. This compound plays a crucial role in signal transduction, regulating functions such as cell proliferation, differentiation, and apoptosis. It is activated by signals that lead to the hydrolysis of membrane phospholipids, resulting in the production of diacylglycerol and calcium ions, which are essential for its activation .
准备方法
Synthetic Routes and Reaction Conditions: Protein kinase C alpha peptide can be synthesized using solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The Fmoc group is removed to expose the amino group.
Coupling: The next amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected using a cleavage cocktail containing trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions: Protein kinase C alpha peptide undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to serine or threonine residues by kinases.
Oxidation: Modification of cysteine residues by reactive oxygen species.
Acetylation: Addition of acetyl groups to lysine residues by acetyltransferases.
Common Reagents and Conditions:
Phosphorylation: ATP (adenosine triphosphate) as the phosphate donor, catalyzed by kinases.
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Acetylation: Acetyl-CoA as the acetyl donor, catalyzed by acetyltransferases.
Major Products:
Phosphorylated this compound: Resulting from phosphorylation.
Oxidized this compound: Resulting from oxidation.
Acetylated this compound: Resulting from acetylation.
科学研究应用
Protein kinase C alpha peptide has numerous applications in scientific research, including:
Chemistry: Used as a model peptide for studying kinase-substrate interactions and phosphorylation mechanisms.
Biology: Investigated for its role in cellular signaling pathways, cell cycle regulation, and apoptosis.
Medicine: Explored as a potential therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of kinase inhibitors and activators for drug discovery and development
作用机制
Protein kinase C alpha peptide exerts its effects by phosphorylating target proteins on serine or threonine residues. The activation of this compound involves the binding of diacylglycerol and calcium ions, leading to its translocation to the cell membrane. Once activated, it interacts with various adapter proteins and localizes to specific cellular compartments, where it phosphorylates target proteins involved in diverse cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Protein kinase C alpha peptide is part of the protein kinase C family, which includes several isoforms with distinct regulatory mechanisms and functions. Similar compounds include:
Protein Kinase C Beta Peptide: Involved in immune responses and cell proliferation.
Protein Kinase C Delta Peptide: Plays a role in apoptosis and cell differentiation.
Protein Kinase C Epsilon Peptide: Implicated in cardiac function and neuroprotection.
Uniqueness: this compound is unique due to its ubiquitous expression and involvement in a wide range of cellular functions. Its activation by diacylglycerol and calcium ions, along with its ability to translocate to specific cellular compartments, distinguishes it from other isoforms .
属性
CAS 编号 |
163702-20-3 |
|---|---|
分子式 |
C78H125N21O20 |
分子量 |
1676.985 |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C78H125N21O20/c1-12-43(10)63(75(115)90-50(32-39(2)3)68(108)87-48(25-27-57(81)101)67(107)93-54(37-100)70(110)86-44(11)64(104)96-62(42(8)9)78(118)119)97-72(112)56-24-19-31-99(56)76(116)52(34-46-36-84-38-85-46)91-74(114)61(41(6)7)95-69(109)51(33-45-20-14-13-15-21-45)89-66(106)49(26-28-58(82)102)88-71(111)55-23-18-30-98(55)77(117)53(35-59(83)103)92-73(113)60(40(4)5)94-65(105)47(80)22-16-17-29-79/h13-15,20-21,36,38-44,47-56,60-63,100H,12,16-19,22-35,37,79-80H2,1-11H3,(H2,81,101)(H2,82,102)(H2,83,103)(H,84,85)(H,86,110)(H,87,108)(H,88,111)(H,89,106)(H,90,115)(H,91,114)(H,92,113)(H,93,107)(H,94,105)(H,95,109)(H,96,104)(H,97,112)(H,118,119)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-,62-,63-/m0/s1 |
InChI 键 |
NBINJJMVUJUWBI-APQSRMTRSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)

![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)

